7,8-Methylenedioxy-4-chromanone

Vue d'ensemble

Description

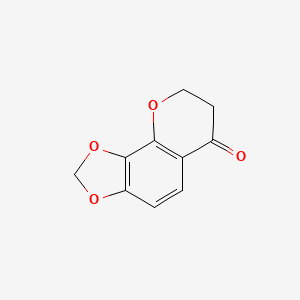

7,8-Methylenedioxy-4-chromanone is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

7,8-Methylenedioxy-4-chromanone and its derivatives have been extensively studied for their anticancer properties. Several studies have demonstrated their effectiveness against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

Case Study: A study evaluated the anticancer activity of various chromanone derivatives against breast cancer cell lines, revealing that certain derivatives exhibited significant cytotoxic effects with IC50 values as low as 3.86 µg/ml . This highlights the potential of these compounds as effective anticancer agents.

Neuroprotective Effects

Recent research has indicated that derivatives of this compound may possess neuroprotective properties, particularly in the context of Alzheimer's disease.

Table 2: Neuroprotective Potential of Chromanone Derivatives

Case Study: Ganand et al. synthesized a series of chromanone derivatives that showed high binding affinities to β-amyloid plaques in vitro, suggesting their potential use as diagnostic agents for early detection of Alzheimer's disease . The ability to selectively label Aβ plaques indicates a promising avenue for further research.

Antioxidant Properties

The antioxidant activity of chromanone derivatives has been explored, showing potential benefits in combating oxidative stress-related diseases.

Table 3: Antioxidant Activity of Chromanone Derivatives

| Compound | Assay Method | Results |

|---|---|---|

| This compound | DPPH Assay | Significant free radical scavenging activity observed |

| Various derivatives | ABTS Assay | IC50 values indicate strong antioxidant capacity |

Case Study: Research demonstrated that several chromanone derivatives exhibited strong antioxidant activity through various assays, indicating their potential role in preventing oxidative damage associated with chronic diseases .

Anti-inflammatory Effects

Research has also identified anti-inflammatory properties associated with chromanone compounds.

Table 4: Anti-inflammatory Activity of Chromanone Derivatives

Case Study: In vivo studies indicated that this compound significantly reduced inflammation markers in experimental models, highlighting its therapeutic potential in treating inflammatory disorders .

Future Perspectives and Conclusion

The diverse applications of this compound underscore its importance in medicinal chemistry. Its anticancer, neuroprotective, antioxidant, and anti-inflammatory properties make it a valuable scaffold for drug development. Future research should focus on synthesizing novel derivatives with enhanced efficacy and specificity to exploit the full therapeutic potential of this compound.

Propriétés

Formule moléculaire |

C10H8O4 |

|---|---|

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

7,8-dihydro-[1,3]dioxolo[4,5-h]chromen-6-one |

InChI |

InChI=1S/C10H8O4/c11-7-3-4-12-9-6(7)1-2-8-10(9)14-5-13-8/h1-2H,3-5H2 |

Clé InChI |

JRNAJFUOQOVXDU-UHFFFAOYSA-N |

SMILES canonique |

C1COC2=C(C1=O)C=CC3=C2OCO3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.